![molecular formula C9H17N5O B1488304 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1553968-22-1](/img/structure/B1488304.png)

2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one

Übersicht

Beschreibung

Synthesis Analysis

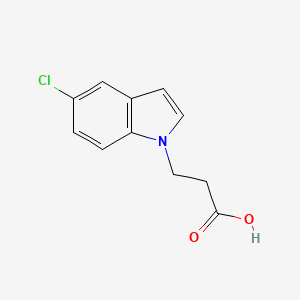

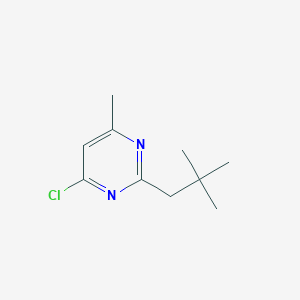

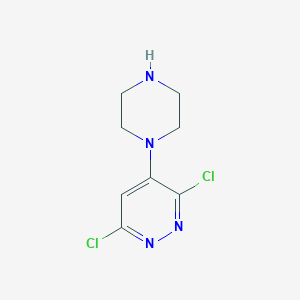

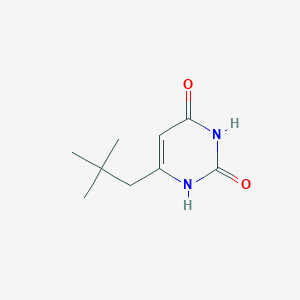

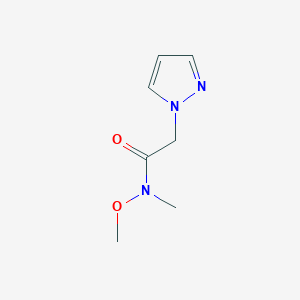

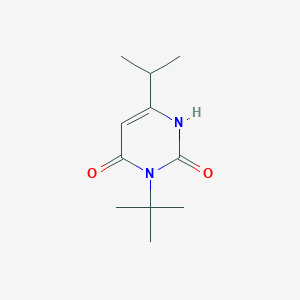

The synthesis of similar compounds has been described in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The molecular structure of “2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one” can be inferred from its IUPAC name, which is 2-(piperazin-1-yl)-N-(propan-2-yl)-1H-ethan-1-one 2-azanyl-1-ylidene.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized via intramolecular cyclization .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Characterization

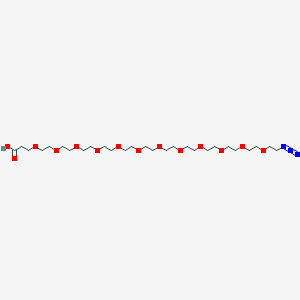

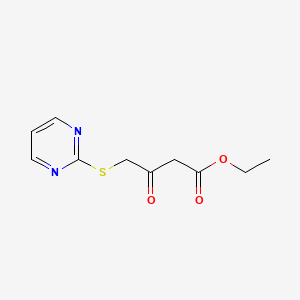

The compound 2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one serves as a precursor in the synthesis of various chemical structures, demonstrating its utility in eco-friendly synthesis methods. For instance, it is used in the microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone through click cyclocondensation, highlighting an efficient, regioselective approach to 1,2,3-triazole derivatives. This process benefits from the acceleration under microwave irradiation and is characterized by IR, NMR, MS spectral data, and X-ray diffraction, emphasizing its eco-friendly nature and the potential for creating complex molecular architectures with precise control over the structural features (Said et al., 2020).

Chemical Reactivity and Electrochemical Applications

The compound's derivatives are explored for their electrochemical applications, such as in the detection of nitrite anions. A novel piperazine derivative has been synthesized and characterized, showing significant promise in electrochemical recognition through cyclic voltammetry techniques. This application is particularly relevant for environmental monitoring and analysis, where the detection of nitrite levels is critical. The study combines experimental and theoretical approaches, including DFT methods, to assess the compound's reactivity and stability, underscoring the versatility of azido-functionalized piperazines in developing sensitive and selective sensors (Ait Ramdane et al., 2021).

Advanced Material Synthesis

Further applications include the synthesis of advanced materials, such as cadmium(II) Schiff base complexes, demonstrating the compound's role in creating materials with corrosion inhibition properties. These complexes, prepared from derivatives of the compound, exhibit significant potential in protecting mild steel surfaces against corrosion, highlighting a novel intersection between coordination chemistry and materials engineering. The study employs electrochemical impedance spectroscopy and potentiodynamic polarization to evaluate the complexes' effectiveness, providing a foundation for developing new materials with enhanced durability and performance in industrial applications (Das et al., 2017).

Eigenschaften

IUPAC Name |

2-azido-1-(4-propan-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5O/c1-8(2)13-3-5-14(6-4-13)9(15)7-11-12-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJFBLKGEBIIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B1488223.png)

![N-[(3-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B1488232.png)